![molecular formula C6H5ClN4 B13668366 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are characterized by a fused ring system containing both triazole and pyrazine rings The presence of a chlorine atom at the 6th position and a methyl group at the 8th position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazolopyrazine ring system. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It is employed as a chemical probe to investigate biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core but differ in the degree of saturation and substitution patterns.
1,2,3-Triazole-Fused Pyrazines: These compounds have a similar fused ring system but with different nitrogen positions and substitution patterns.
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-6-8-3-9-11(6)2-5(7)10-4/h2-3H,1H3 |
InChI Key |
GUFQEJYTCGOEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN2C1=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


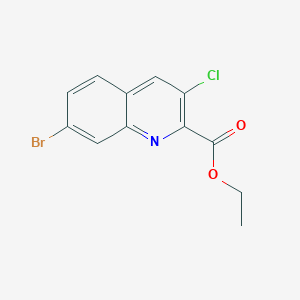
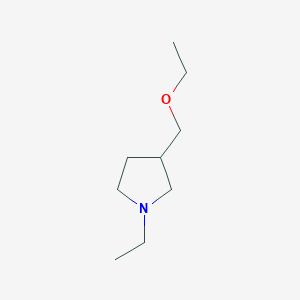
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
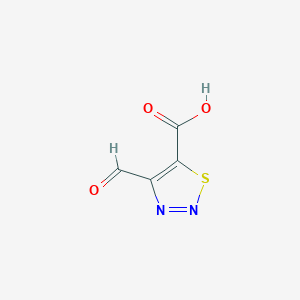
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
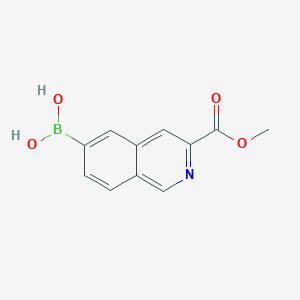
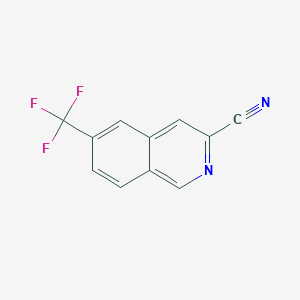
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)

![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
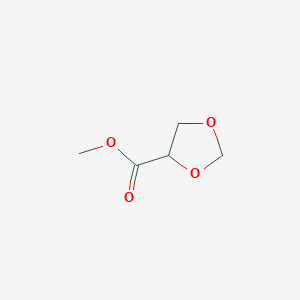
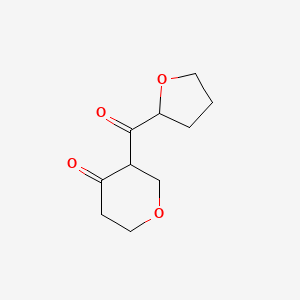
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
